5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a chromenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenolic compounds with methoxy and methyl substituents, followed by cyclization to form the chromenone structure. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the final product. The choice of solvents and reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species (ROS).
Modulating signaling pathways: Affecting pathways such as NF-κB and MAPK, which play roles in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-4-oxo-4H-chromen-8-yl β-D-glucopyranoside
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
Uniqueness
5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl substituents differentiate it from other chromones, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-5-11(15-2)10(14)9-7(13)3-6(12)4-8(9)16-5/h3-4,12-13H,1-2H3 |
InChI Key |
NQDMBTAIYBSEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)OC |
Origin of Product |
United States |
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